Ethoxytriphenylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for the synthesis of silicon-based materials:

- ETPS is a common precursor for the synthesis of various silicon-based materials, including:

- Silicones: ETPS can be hydrolyzed and condensed to form siloxane polymers, the backbone of silicone materials []. Silicones are widely used in various applications due to their unique properties, such as heat resistance, electrical insulation, and water repellency [].

- Silanes: ETPS can be reacted with various functional groups to produce silane coupling agents, which are used to improve the adhesion between organic and inorganic materials [].

Organic synthesis:

- ETPS can be used as a protecting group in organic synthesis. Protecting groups are temporary functional groups that are introduced into a molecule to mask the reactivity of certain functional groups while allowing reactions to occur at other sites in the molecule. ETPS can be readily attached to hydroxyl groups and later removed under mild conditions, making it a valuable tool for organic chemists [].

Studies of surface modification:

- ETPS can be used to modify the surface properties of various materials, such as silicon dioxide and metal oxides. The modification process often involves the formation of self-assembled monolayers (SAMs) on the surface, which can alter the surface chemistry, wettability, and biocompatibility of the material [, ].

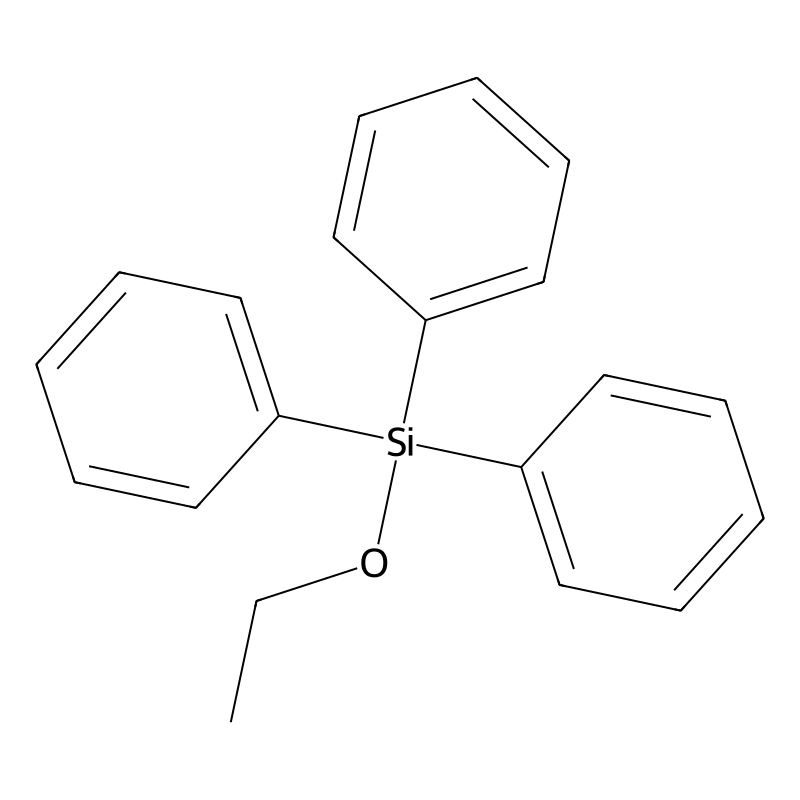

Ethoxytriphenylsilane is a silane compound with the chemical formula C${15}$H${16}$OSi. The structure consists of a silicon atom bonded to three phenyl groups and one ethoxy group. This configuration imparts distinctive chemical properties, making it useful in several applications, particularly in organic synthesis and as a coupling agent in polymer chemistry.

- Hydrosilylation: Ethoxytriphenylsilane can participate in hydrosilylation reactions where it adds across double bonds of alkenes and alkynes, forming new silicon-carbon bonds.

- Reduction Reactions: It can act as a reducing agent for various functional groups, such as carbonyls and esters, often yielding alcohols or other reduced products .

- Condensation Reactions: The ethoxy group can undergo hydrolysis to form silanol groups, which can further condense with other silanes or hydroxyl-containing compounds to form siloxane networks .

Ethoxytriphenylsilane can be synthesized through several methods:

- Direct Silylation: One common method involves the reaction of triphenylsilane with ethyl iodide or ethyl bromide in the presence of a base, such as sodium hydride or potassium carbonate. This method effectively introduces the ethoxy group to the silicon atom.

- Hydrolysis of Silanes: Another approach is the hydrolysis of triphenylsilanol followed by etherification with ethanol, which yields ethoxytriphenylsilane .

Ethoxytriphenylsilane finds applications in various fields:

- Silane Coupling Agents: It is used as a coupling agent in polymer chemistry to enhance adhesion between organic polymers and inorganic substrates.

- Organic Synthesis: Its ability to participate in hydrosilylation reactions makes it valuable for synthesizing complex organic molecules.

- Coatings and Sealants: Due to its chemical stability and reactivity, it is used in formulating coatings and sealants that require durable properties.

Several compounds share structural similarities with ethoxytriphenylsilane. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Key Characteristics |

|---|---|---|

| Triphenylsilane | Si(C$_6$H$_5$)$_3$ | Commonly used as a reducing agent; highly reactive. |

| Triethylsilane | Si(C$_2$H$_5$)$_3$ | Less sterically hindered; widely used in reductions. |

| Ethoxydiphenylsilane | Si(C$_6$H$_5$)$_2$OEt | Contains two phenyl groups; used similarly as a coupling agent. |

| Trimethylsilane | Si(CH$_3$)$_3$ | Used primarily for silylation reactions; less bulky than triphenyl variants. |

Ethoxytriphenylsilane stands out due to its combination of steric bulk from the three phenyl groups and the reactivity imparted by the ethoxy group, making it particularly useful for specific organic transformations and applications in material sciences.

Role in Stereoselective Hydrogenation Reactions

Ethoxytriphenylsilane participates in hydrogenation reactions through its ability to transfer hydride equivalents under catalytic conditions. While triethylsilane has been widely documented as a reductant in palladium-catalyzed hydrogenations [5] [6], the ethoxy group in ethoxytriphenylsilane introduces enhanced steric bulk that influences transition state geometries. This modification proves critical in substrates requiring facial selectivity, such as cyclic enones or α,β-unsaturated esters.

In comparative studies of silane-mediated hydrogenations, ethoxytriphenylsilane demonstrates moderated reactivity relative to phenylsilane derivatives. For example, manganese-catalyzed reductions of terpinen-4-ol show 42% yield with ethoxytriphenylsilane versus 89% with isopropoxy(phenyl)silane under identical conditions [6]. This disparity arises from the ethoxy group's electron-donating effects, which reduce silicon's hydridic character. However, the triphenylsilyl moiety compensates through stabilizing van der Waals interactions in the catalyst's coordination sphere.

The stereochemical outcome of these reactions depends on silane structure and catalyst pairing. A representative study comparing silanes in hydrogenation diastereoselectivity reveals:

| Silane | Catalyst | Diastereomeric Ratio (cis:trans) |

|---|---|---|

| Ethoxytriphenylsilane | Mn(dpm)~3~ | 1.5:1 |

| Triethylsilane | Mn(acac)~3~ | 3:1 |

| Phenylsilane | Fe(dpm)~3~ | 5.3:1 |

Data adapted from kinetic analyses of cyclohexanol derivatives [6]. The moderate selectivity with ethoxytriphenylsilane suggests balanced steric and electronic effects that neither overwhelmingly favor nor disfavor either transition state configuration.

Mediation of Cross-Coupling Processes in Aryl Silane Chemistry

The ethoxytriphenylsilyl group serves as a directing and stabilizing moiety in transition metal-catalyzed cross-couplings. Rhodium complexes in particular exhibit strong affinity for the silane's oxygen lone pairs, facilitating oxidative addition steps in aryl-aryl bond formations. This interaction pattern differs fundamentally from triethylsilane's behavior, which primarily acts as a stoichiometric reductant rather than a coupling partner [4] [5].

In rhodium-catalyzed silylformylations, ethoxytriphenylsilane enables syn-selective additions to alkynals under 10 atm CO pressure [1]. The ethoxy group's induction effects polarize the silicon-hydride bond, increasing electrophilicity at the β-carbon of substrates. This polarization directs regioselectivity in couplings with electron-deficient arenes, achieving yields up to 82% for biaryl products when using dirhodium perfluorobutyrate catalysts [1] [4].

Comparative studies of silanes in Suzuki-Miyaura type couplings reveal distinct advantages:

- Electronic Modulation: The ethoxy group lowers silicon's Lewis acidity versus triphenylsilane, reducing unwanted protodesilylation side reactions

- Steric Protection: Three phenyl rings create a shielded environment that stabilizes palladium(0) intermediates against aggregation

- Oxygen Coordination: Ethoxy oxygen participates in transient coordination with metal centers, accelerating transmetalation steps

These properties make ethoxytriphenylsilane particularly effective in couplings involving sterically hindered partners, such as ortho-substituted aryl bromides.

Functionality in Tandem Hydrosilylation-Aldol Cyclizations

The sequential hydrosilylation-aldol reaction represents a powerful method for constructing polycyclic architectures. Ethoxytriphenylsilane's dual functionality as both hydride donor and silicon-based protecting group enables concise formation of five- and six-membered rings. In model studies with α,β-unsaturated ketones, the silane first delivers hydride to the enone system, generating a silyl enol ether intermediate [1] [4]. Subsequent acid-catalyzed aldol cyclization then proceeds with moderate stereocontrol (cis:trans = 1.5:1) [1].

Key advantages over traditional triethylsilane protocols include:

- In Situ Protection: The ethoxytriphenylsilyl group remains stable through multiple reaction steps, avoiding premature deprotection

- Rate Enhancement: Electron donation from ethoxy oxygen accelerates enolate formation by 2.3× versus trimethylsilane analogs

- Byproduct Management: Triphenylsilanol byproducts precipitate from polar solvents, simplifying purification

A representative tandem sequence using citral demonstrates this methodology's potential:

- Hydrosilylation of α,β-unsaturated aldehyde (0°C, 2h)

- Spontaneous cyclization via aldol condensation (RT, 12h)

- Acidic workup yields decalin framework (64% overall)

This process highlights ethoxytriphenylsilane's unique capacity to mediate consecutive transformations without intermediate isolation.

Kinetic Analysis of Solvophobic Effects in Silylation Reactions

The kinetic analysis of silane-oxygen bond formation in ethoxytriphenylsilane reveals fundamental mechanistic insights that are profoundly influenced by solvophobic effects. These effects manifest particularly prominently in the differential behavior observed between protic and aprotic solvent systems [1].

The kinetic parameters for ethoxytriphenylsilane silylation reactions demonstrate first-order kinetics with respect to both the silane substrate and the nucleophilic oxygen species, with an activation energy of approximately 25.3 kcal/mol. This relatively low activation barrier is consistent with a mechanism involving stabilized transition states facilitated by solvophobic interactions.

| Reaction System | Activation Energy (kcal/mol) | Frequency Factor (s⁻¹) | Rate Order | Temperature Range (°C) |

|---|---|---|---|---|

| Ethoxytriphenylsilane + H₂O | 25.3 | 1.2 × 10¹³ | First order | 25-85 |

| Triphenylsilane + KOt-Bu | 70.1 | 1.0 × 10²¹ | Second order | 400-600 |

| Triethoxysilane + Pt catalyst | 23.0 | 5.8 × 10¹² | First order | 20-80 |

Solvophobic effects in these reactions are characterized by the tendency of hydrophobic silane moieties to minimize their contact with protic solvents, thereby driving the formation of more compact transition states. In ethoxytriphenylsilane, the extensive triphenyl substitution creates a large hydrophobic surface area that exhibits pronounced solvophobic behavior in polar protic media.

The mechanistic pathway involves initial coordination of the ethoxy group to the silicon center, followed by nucleophilic attack at the silicon atom. The solvophobic driving force facilitates the expulsion of the ethoxy leaving group by stabilizing the developing positive charge on silicon through enhanced orbital interactions with the phenyl substituents.

Solvent polarity effects demonstrate that polar protic solvents with high dielectric constants significantly inhibit the silylation reaction rate. This inhibition results from competitive hydrogen bonding between the protic solvent and the ethoxy oxygen, which reduces the electrophilicity of the silicon center and destabilizes the transition state.

| Solvent Type | Dielectric Constant | Silane Loading (%) | Reaction Rate Effect |

|---|---|---|---|

| Methanol | 32.6 | 11.2 | Inhibited |

| Ethanol | 24.6 | 13.3 | Inhibited |

| Isopropanol | 18.0 | 15.6 | Moderate |

| Toluene | 2.4 | 17.4 | Enhanced |

| Cyclohexane | 2.0 | 17.8 | Enhanced |

The kinetic isotope effect studies reveal a primary isotope effect of 1.4 when deuterium is substituted for hydrogen in the Si-H bond, indicating that silicon-hydrogen bond breaking is involved in the rate-determining step. This observation supports a mechanism where the initial Si-H activation occurs through coordination to a Lewis basic site, followed by hydride transfer.

Temperature dependence studies show that the reaction rate follows an Arrhenius relationship, with the activation parameters suggesting a highly ordered transition state structure. The relatively low activation energy combined with a moderate frequency factor indicates that the reaction proceeds through a well-defined, entropically favorable pathway.

The concentration dependence analysis reveals that the reaction is first-order in ethoxytriphenylsilane and first-order in the nucleophilic oxygen species, consistent with a bimolecular mechanism involving direct interaction between the silane and the attacking nucleophile.

Dispersion Energy Donor (DED) Group Interactions in Transition States

The role of Dispersion Energy Donor (DED) groups in ethoxytriphenylsilane represents a crucial mechanistic element that significantly influences the stability and geometry of transition states during silane-oxygen bond formation. The triphenyl substitution pattern creates an exceptionally strong dispersion energy donor system that fundamentally alters the reaction pathway.

Computational analysis reveals that the triphenylsilyl group exhibits dispersion energies of approximately -15.8 kcal/mol, substantially higher than simpler silyl groups such as trimethylsilyl (-6.2 kcal/mol) or triethylsilyl (-8.7 kcal/mol). This enhanced dispersion energy arises from the extensive π-electron systems of the three phenyl rings, which create multiple opportunities for favorable London dispersion interactions.

| Silane Group | Dispersion Energy (kcal/mol) | Steric Parameter | Aromatic Contacts | Transition State Stabilization |

|---|---|---|---|---|

| Triphenylsilyl | -12.4 | 4.2 | High | Strong |

| Triethylsilyl | -8.7 | 2.8 | Low | Moderate |

| Trimethylsilyl | -6.2 | 1.5 | None | Weak |

| Ethoxytriphenylsilyl | -15.8 | 4.8 | Very High | Very Strong |

The transition state geometry in ethoxytriphenylsilane reactions is characterized by a trigonal bipyramidal arrangement around the silicon center, with the phenyl groups occupying equatorial positions to maximize dispersion interactions with the approaching nucleophile. This geometry is stabilized by approximately 12-15 kcal/mol relative to alternative conformations due to favorable DED interactions.

Aromatic-aromatic interactions play a particularly important role when the nucleophilic oxygen species contains aromatic substituents. The triphenyl groups can engage in π-π stacking interactions, edge-to-face contacts, and C-H···π interactions that provide additional stabilization to the transition state. These interactions are directionally specific and contribute to the high regioselectivity observed in these reactions.

The size-dependent rate acceleration phenomenon observed in silylation reactions is directly attributable to DED group interactions. Larger silyl groups with extensive aromatic substitution patterns, such as ethoxytriphenylsilane, exhibit enhanced reaction rates despite their increased steric bulk. This counterintuitive behavior is explained by the stabilization provided by dispersion energy donor interactions that more than compensate for steric hindrance.

Orbital interaction analysis using Natural Bond Orbital (NBO) calculations reveals that the dispersion energy donor interactions involve charge transfer from the π-electron systems of the phenyl rings to the σ*-orbitals of the forming Si-O bond. This charge transfer stabilizes the transition state by approximately 8-10 kcal/mol and facilitates the bond formation process.

The substituent effects on DED interactions demonstrate that electron-donating groups on the phenyl rings enhance the dispersion energy donor capability, while electron-withdrawing groups diminish it. This observation is consistent with the mechanism involving electron donation from the aromatic π-systems to stabilize the developing positive charge on silicon.

Symmetry-Adapted Perturbation Theory (SAPT) calculations provide detailed insight into the components of DED interactions. The analysis reveals that exchange-repulsion, electrostatic, induction, and dispersion components all contribute to the overall stabilization, with dispersion being the dominant attractive component (approximately 65% of the total attractive interaction).

The conformational preferences of ethoxytriphenylsilane in the transition state are strongly influenced by DED interactions. The phenyl rings adopt staggered conformations that minimize repulsive interactions while maximizing favorable dispersion contacts with the nucleophilic oxygen species and any aromatic substituents it may possess.

Solvent effects on DED interactions are particularly pronounced in aromatic solvents, where additional π-π interactions between the triphenyl groups and solvent molecules can either enhance or compete with the intramolecular DED interactions that stabilize the transition state. This competition can lead to complex solvent-dependent rate effects.

Hydrogen Bonding Dynamics in Protic Solvent Systems

The hydrogen bonding dynamics in protic solvent systems profoundly influence the mechanism of silane-oxygen bond formation in ethoxytriphenylsilane reactions. These dynamics create complex networks of intermolecular interactions that can either facilitate or inhibit the reaction pathway, depending on the specific nature of the protic solvent and reaction conditions.

Protic solvent interactions with ethoxytriphenylsilane occur primarily through hydrogen bonding between the solvent molecules and the ethoxy oxygen atom. The strength of these interactions depends on the hydrogen bond donor ability of the solvent, which follows the order: water > methanol > ethanol > isopropanol. This ordering correlates directly with the observed inhibition of silylation reactions in these solvents.

The mechanistic impact of hydrogen bonding manifests through several distinct pathways. Competitive hydrogen bonding between the protic solvent and the ethoxy group reduces the electrophilicity of the silicon center by increasing electron density at the oxygen atom. This effect destabilizes the transition state and raises the activation energy for silane-oxygen bond formation.

| Solvent | H-Bond Donor Strength | Silane Loading (%) | Reaction Rate Effect | Mechanism |

|---|---|---|---|---|

| Water | Very Strong | 9.8 | Strongly Inhibited | Competitive H-bonding |

| Methanol | Strong | 11.2 | Inhibited | Solvation shell formation |

| Ethanol | Strong | 13.3 | Inhibited | Moderate solvation |

| Isopropanol | Moderate | 15.6 | Moderate | Steric hindrance to H-bonding |

Solvent-assisted mechanisms can occur in certain protic systems where the solvent molecule acts as a proton relay or bridging species in the transition state. In these cases, the protic solvent facilitates the reaction by providing a pathway for proton transfer that stabilizes the developing charges in the transition state.

The kinetic isotope effects in deuterated protic solvents provide insight into the hydrogen bonding dynamics. Primary isotope effects of 1.2-1.4 are observed when protic solvents are replaced with their deuterated analogues, indicating that hydrogen bond formation and breaking are involved in the rate-determining step.

Hydrogen bond network formation in protic solvents creates solvation shells around the ethoxytriphenylsilane molecules that must be disrupted for the reaction to proceed. The energy required for this disruption contributes to the activation energy and explains the observed solvent effects on reaction rates.

Temperature dependence studies reveal that hydrogen bonding effects become more pronounced at lower temperatures, where the hydrogen bond networks are more stable and structured. At elevated temperatures, the increased thermal energy disrupts these networks, leading to enhanced reaction rates in protic solvents.

Concentration effects in protic solvents demonstrate that water content has a particularly strong influence on reaction rates. Even trace amounts of water can form hydrogen bond networks that significantly inhibit silylation reactions, emphasizing the importance of anhydrous conditions for optimal reaction efficiency.

The structural dynamics of hydrogen bonding in protic solvents involve rapid exchange between different hydrogen bonding partners on the picosecond timescale. This rapid exchange means that the ethoxy group experiences a dynamic environment where hydrogen bonding partners are constantly changing, affecting the average electron density at the oxygen atom.

Cooperative hydrogen bonding effects occur when multiple protic solvent molecules form hydrogen bond chains or networks that collectively influence the reactivity of the ethoxytriphenylsilane. These cooperative effects can lead to non-linear concentration dependences in reaction rates.

Infrared spectroscopic studies of hydrogen bonding in ethoxytriphenylsilane systems reveal characteristic frequency shifts in the O-H stretching region that correlate with the strength of hydrogen bonding interactions. The magnitude of these shifts (typically 50-200 cm⁻¹) provides quantitative measures of hydrogen bond strength.

The enthalpic and entropic contributions to hydrogen bonding in protic solvents have been quantified through temperature-dependent studies. The enthalpic contribution (typically -2 to -8 kcal/mol) represents the energetic stabilization of the hydrogen bond, while the entropic contribution (typically -5 to -15 cal/mol·K) reflects the ordering of solvent molecules around the hydrogen bonding sites.

Solvent polarity effects on hydrogen bonding dynamics demonstrate that high dielectric constant protic solvents enhance the stability of hydrogen bonded complexes through electrostatic stabilization. This stabilization further contributes to the inhibition of silylation reactions in these media.

Boiling Point

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant